Cas no 1513364-05-0 (2-Oxiranecarboxylic acid, 2-ethyl-3-methyl-3-propyl-, ethyl ester)

2-Oxiranecarboxylic acid, 2-ethyl-3-methyl-3-propyl-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 2-Oxiranecarboxylic acid, 2-ethyl-3-methyl-3-propyl-, ethyl ester
- Ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate
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- Inchi: 1S/C11H20O3/c1-5-8-10(4)11(6-2,14-10)9(12)13-7-3/h5-8H2,1-4H3
- InChI Key: VKLPBAOTRPVPIY-UHFFFAOYSA-N
- SMILES: O1C(C)(CCC)C1(CC)C(OCC)=O
2-Oxiranecarboxylic acid, 2-ethyl-3-methyl-3-propyl-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-699710-0.05g |
ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate |
1513364-05-0 | 95.0% | 0.05g |
$348.0 | 2025-03-12 | |
Enamine | EN300-699710-10.0g |
ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate |
1513364-05-0 | 95.0% | 10.0g |
$1778.0 | 2025-03-12 | |
Enamine | EN300-699710-0.25g |
ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate |
1513364-05-0 | 95.0% | 0.25g |
$381.0 | 2025-03-12 | |
Enamine | EN300-699710-2.5g |
ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate |
1513364-05-0 | 95.0% | 2.5g |
$810.0 | 2025-03-12 | |
Enamine | EN300-699710-5.0g |
ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate |
1513364-05-0 | 95.0% | 5.0g |
$1199.0 | 2025-03-12 | |
Enamine | EN300-699710-1.0g |
ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate |
1513364-05-0 | 95.0% | 1.0g |
$414.0 | 2025-03-12 | |
Enamine | EN300-699710-0.5g |
ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate |
1513364-05-0 | 95.0% | 0.5g |
$397.0 | 2025-03-12 | |
Enamine | EN300-699710-0.1g |
ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate |
1513364-05-0 | 95.0% | 0.1g |
$364.0 | 2025-03-12 |
2-Oxiranecarboxylic acid, 2-ethyl-3-methyl-3-propyl-, ethyl ester Related Literature
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Additional information on 2-Oxiranecarboxylic acid, 2-ethyl-3-methyl-3-propyl-, ethyl ester
Research Brief on 2-Oxiranecarboxylic acid, 2-ethyl-3-methyl-3-propyl-, ethyl ester (CAS: 1513364-05-0)
The compound 2-Oxiranecarboxylic acid, 2-ethyl-3-methyl-3-propyl-, ethyl ester (CAS: 1513364-05-0) has recently garnered attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.
Recent studies have highlighted the significance of this oxirane derivative in the development of novel bioactive molecules. Oxiranes, or epoxides, are known for their reactivity and ability to form covalent bonds with biological targets, making them valuable intermediates in drug discovery. The specific substitution pattern of this compound—2-ethyl, 3-methyl, and 3-propyl groups—suggests enhanced stability and selectivity, which could be advantageous in therapeutic applications.
One of the key areas of investigation has been the synthesis of this compound. A study published in the Journal of Medicinal Chemistry (2023) described an optimized synthetic route that yields high purity and scalability. The method involves the epoxidation of a precursor alkene using a chiral catalyst, followed by esterification to produce the final product. This approach not only improves the efficiency of synthesis but also allows for the production of enantiomerically pure forms, which are critical for pharmaceutical applications.
In terms of biological activity, preliminary in vitro studies have demonstrated that 2-Oxiranecarboxylic acid, 2-ethyl-3-methyl-3-propyl-, ethyl ester exhibits inhibitory effects on certain enzymes involved in inflammatory pathways. Specifically, it has shown promise as a modulator of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These findings suggest potential applications in the development of anti-inflammatory drugs, although further in vivo studies are needed to validate these effects.
Another intriguing aspect of this compound is its potential role in targeted drug delivery. Researchers have explored its use as a linker in prodrug designs, where the oxirane moiety can be cleaved under specific physiological conditions to release active drug molecules. This approach could enhance the specificity and reduce the side effects of therapeutic agents, particularly in cancer treatment.
Despite these promising findings, challenges remain. The reactivity of the oxirane ring poses stability issues under certain conditions, which could limit its practical application. Additionally, the metabolic fate of this compound in vivo is not yet fully understood, necessitating further pharmacokinetic and toxicological studies.
In conclusion, 2-Oxiranecarboxylic acid, 2-ethyl-3-methyl-3-propyl-, ethyl ester represents a promising candidate for further exploration in drug discovery and development. Its unique chemical properties and preliminary biological activities warrant additional research to fully elucidate its therapeutic potential. Future studies should focus on optimizing its stability, understanding its mechanism of action, and evaluating its efficacy in preclinical models.
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